4-(4-Formylphenoxy)benzoic acid
Description
Properties
IUPAC Name |
4-(4-formylphenoxy)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O4/c15-9-10-1-5-12(6-2-10)18-13-7-3-11(4-8-13)14(16)17/h1-9H,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWRVVBLHUAFCNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)OC2=CC=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20622743 | |
| Record name | 4-(4-Formylphenoxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20622743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.23 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2509-18-4 | |
| Record name | 4-(4-Formylphenoxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20622743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Organic Synthesis
One of the primary applications of 4-(4-Formylphenoxy)benzoic acid is in the synthesis of complex organic molecules. Its structure allows it to serve as a versatile building block in organic reactions, particularly in the formation of various derivatives. For instance, it can be transformed into other functionalized compounds through various chemical reactions, including nucleophilic substitutions and coupling reactions.
Synthesis of Derivatives
Research has shown that this compound can be used to synthesize derivatives with enhanced biological activities. For example, derivatives containing pyrazole and other heterocycles have been synthesized, which exhibit antimicrobial properties .
Medicinal Chemistry
The compound has been investigated for its potential therapeutic applications, particularly in the development of antimicrobial agents. Studies indicate that derivatives of this compound demonstrate significant antibacterial activity against various strains of bacteria, including Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .
Antimicrobial Activity
A notable study evaluated the antimicrobial properties of synthesized compounds derived from this compound, revealing that some derivatives exhibited potent activity against resistant bacterial strains . The structure-activity relationship (SAR) studies conducted on these derivatives provide insights into how modifications to the core structure can enhance efficacy.
Material Science
In material science, this compound has potential applications in the development of polymers and advanced materials. Its ability to form hydrogen bonds and participate in π-π stacking interactions makes it suitable for creating functional materials with specific properties.
Polymer Chemistry
Research indicates that incorporating this compound into polymer matrices can improve thermal stability and mechanical properties. This is particularly relevant for applications in coatings and composites where enhanced performance characteristics are desired .
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4-(3-Chloroanilino)benzoic Acid
- Structure: Features a 3-chloroanilino group (aromatic amine with chlorine substituent) instead of the phenoxy-formyl group .
- Crystallography :
- Biological Activity : Acts as a selective inhibitor of AKR1C2/3 enzymes, showing promise in prostate cancer therapy .
- Synthesis: Prepared via Buchwald-Hartwig amination, contrasting with the reductive alkylation used for 4-(4-formylphenoxy)benzoic acid .
4-(4-Fluorophenoxy)benzoic Acid
- Structure: Substituted with a fluorine atom on the phenoxy ring, differing in electronic effects (fluorine is less electron-withdrawing than formyl) .
- Acidity : The fluorine atom’s inductive effect slightly increases benzoic acid acidity, though less significantly than the formyl group.
4-(Methoxycarbonyl)benzoic Acid
- Structure : Contains a methoxycarbonyl (ester) group, which is electron-withdrawing but less polarizable than formyl .
- Chemical Behavior: The ester group reduces solubility in aqueous media compared to the formylphenoxy variant.
- Applications: Used in peptide synthesis and HPLC analysis, contrasting with the drug-intermediate role of this compound .
4-Formylbenzoic Acid (p-Formylbenzoic Acid)
- Structure: Formyl group directly attached to the benzoic acid ring, lacking the phenoxy spacer .
- Physicochemical Properties :
- Applications: Used in organic synthesis and as a crosslinker, differing from the targeted therapeutic role of this compound .
Key Structural and Functional Insights
- Electronic Effects: The formyl group in this compound enhances acidity more than halogens (Cl, F) but less than nitro groups. Phenoxy spacers increase conformational flexibility compared to directly substituted analogs like 4-formylbenzoic acid.
- Hydrogen Bonding: Acid dimers are common in benzoic acid derivatives (e.g., 4-(3-chloroanilino)benzoic acid), but steric and electronic factors alter bond strengths and geometries .
- Biological Relevance: Substituent choice dictates target specificity: formylphenoxy derivatives enable CCR5 antagonism, while chloro-anilino groups favor enzyme inhibition .
Q & A
Q. What are the recommended synthetic routes for 4-(4-Formylphenoxy)benzoic acid?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the coupling of 4-hydroxybenzoic acid and 4-formylphenyl derivatives. Key steps include:
- Ether formation : Use nucleophilic aromatic substitution or Ullmann coupling under basic conditions (e.g., K₂CO₃ in DMF) to link the phenolic and formylphenyl groups .
- Protection/deprotection strategies : Protect the formyl group during acidic conditions using acetalization, followed by hydrolysis .
- Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) and recrystallization (ethanol/water) ensure high purity. Confirm yields via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : Use ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to identify formyl (δ ~9.8–10.0 ppm) and aromatic protons. Compare with computed spectra (e.g., ACD/Labs or ChemDraw) to resolve signal overlaps .
- FT-IR : Confirm carbonyl stretches (C=O at ~1680–1720 cm⁻¹ for carboxylic acid and formyl groups) .
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF for molecular ion validation (e.g., [M-H]⁻ peak) .
Q. What safety protocols should be followed during handling?
- Methodological Answer :
- Storage : Keep in sealed containers at 2–8°C under inert gas (N₂/Ar) to prevent oxidation. Avoid exposure to moisture .
- PPE : Use nitrile gloves, lab coats, and safety goggles. Conduct reactions in fume hoods to minimize inhalation risks .
- Disposal : Follow GHS guidelines (P501) for hazardous waste. Neutralize acidic residues with NaHCO₃ before disposal .
Advanced Research Questions
Q. How can conflicting NMR data during characterization be resolved?
- Methodological Answer :
- Solvent effects : Test multiple solvents (DMSO-d₆, CDCl₃, CD₃OD) to distinguish dynamic effects (e.g., hydrogen bonding with DMSO) .
- Variable-temperature NMR : Identify rotational barriers in aromatic ethers by analyzing coalescence temperatures .
- 2D techniques : Use HSQC and HMBC to assign ambiguous proton-carbon correlations, especially near electronegative substituents (formyl/carboxylic acid) .
Q. What strategies improve crystallographic refinement for structural determination?
- Methodological Answer :
- Data collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution datasets. Optimize crystal mounting with cryo-loops in liquid N₂ .
- Software : Refine structures with SHELXL (anisotropic displacement parameters, hydrogen bonding restraints) .
- Validation : Check R-factor convergence (<5%) and validate geometry with PLATON (e.g., ADDSYM for missed symmetry) .
Q. How to design enzyme inhibition assays for this compound?
- Methodological Answer :
- Target selection : Focus on oxidoreductases (e.g., cytochrome P450 enzymes) due to the formyl group’s electrophilic reactivity .
- Assay setup : Use UV-Vis spectroscopy (e.g., NADH depletion at 340 nm) in 50 mM phosphate buffer (pH 7.4). Include controls with known inhibitors (e.g., ketoconazole) .
- Data analysis : Calculate IC₅₀ via nonlinear regression (GraphPad Prism) and validate with Lineweaver-Burk plots for inhibition mechanism .
Data Contradiction Analysis
Q. How to address inconsistencies in reaction yields across studies?
- Methodological Answer :
- Parameter optimization : Screen catalysts (e.g., Pd/C vs. CuI) and bases (K₂CO₃ vs. Cs₂CO₃) using Design of Experiments (DoE) software .
- Byproduct analysis : Use LC-MS to identify side products (e.g., decarboxylation or formyl oxidation) .
- Scale-up validation : Replicate small-scale reactions (10–100 mg) in pilot reactors (1–10 g) to assess reproducibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
